ETA Receptor Binding Affinity and Subtype Selectivity: Nebentan vs. Bosentan vs. Atrasentan in Native Human Receptors
In direct head-to-head binding assays using native human endothelin receptors expressed in human coronary artery smooth muscle cells (ETA) and human melanoma SK-Mel-28 cells (ETB), Nebentan (YM598) demonstrated a Ki of 0.772 nM for ETA receptors and 143 nM for ETB receptors, yielding an ETA/ETB selectivity ratio of 185. In the same assay system, bosentan exhibited a Ki of 4.75 nM (ETA) and 40.9 nM (ETB) with a selectivity ratio of 8.6, while atrasentan showed a Ki of 0.0551 nM (ETA) and 4.80 nM (ETB) with a selectivity ratio of 87 [1].
| Evidence Dimension | ETA/ETB selectivity ratio (calculated as Ki_ETB / Ki_ETA) in native human receptor binding assays |
|---|---|
| Target Compound Data | ETA Ki = 0.772 nM; ETB Ki = 143 nM; Selectivity ratio = 185 |
| Comparator Or Baseline | Bosentan: ETA Ki = 4.75 nM, ETB Ki = 40.9 nM, Selectivity ratio = 8.6; Atrasentan: ETA Ki = 0.0551 nM, ETB Ki = 4.80 nM, Selectivity ratio = 87 |
| Quantified Difference | Nebentan selectivity ratio is 21.5-fold higher than bosentan (185 vs. 8.6) and 2.1-fold higher than atrasentan (185 vs. 87) |
| Conditions | Native human ETA receptors expressed in human coronary artery smooth muscle cells (CASMC); native human ETB receptors expressed in human melanoma cell line SK-Mel-28; [125I]endothelin-1 competition binding assay |
Why This Matters
Higher ETA/ETB selectivity reduces confounding ETB-mediated signaling (vasodilation, clearance), enabling cleaner experimental interpretation of ETA-specific pharmacology.
- [1] Yuyama H, Koakutsu A, Fujimori A, et al. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist. Eur J Pharmacol. 2004 Sep 13;498(1-3):171-7. doi: 10.1016/j.ejphar.2004.07.003. View Source
